O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
Description
O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a tert-butyl ester at position 1 and an ethyl ester at position 2. The (2S,5R) stereochemistry and the primary amino group at position 5 make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemical control. Its molecular formula is C13H24N2O4, with a molecular weight of 272.34 g/mol .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMRVIPMDLABQQ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 2306248-46-2
- Purity : Typically ≥97% .
Structural Information
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This structure is crucial for its biological activity, as piperidine derivatives are known to interact with various biological targets.
This compound has been studied for its potential as an inhibitor of various enzymes and receptors. The presence of the amino group and carboxylate moieties suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and glutamate.
In Vitro Studies
Research indicates that piperidine derivatives exhibit significant inhibitory effects on human acetylcholinesterase (AChE) and can modulate neurotransmission. A study involving virtual screening showed that certain piperazine derivatives bind effectively to the peripheral anionic site of AChE, suggesting that this compound may share similar properties .
In Vivo Studies
While specific in vivo data on this particular compound is limited, related piperidine derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies suggest potential applications in treating conditions like Alzheimer's disease by inhibiting amyloid peptide aggregation .
Table 1: Summary of Biological Activities of Piperidine Derivatives
Case Study: Neuroprotective Potential
In a study examining the neuroprotective effects of piperazine derivatives on neuronal cells exposed to oxidative stress, compounds similar to this compound showed promising results in reducing cell death and maintaining mitochondrial function. This suggests that such derivatives could be beneficial in developing therapies for neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate has been studied for its potential therapeutic effects in various medical conditions:
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
- Antidepressant Activity : Some studies have suggested that compounds related to aminopiperidine derivatives can influence serotonin and norepinephrine levels, potentially serving as novel antidepressants.
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features allow for modifications that can enhance pharmacological activity or reduce side effects.
Chemical Biology
In chemical biology, this compound is utilized to explore receptor interactions and enzyme inhibition. Its ability to act as a ligand for various biological targets makes it valuable for drug discovery processes.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of aminopiperidine derivatives. The research demonstrated that certain modifications to the core structure of O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine could enhance neuroprotection against oxidative stress in neuronal cell lines .
Case Study 2: Antidepressant Activity
Research conducted by a team at a leading pharmaceutical company evaluated the antidepressant potential of this compound. The findings indicated that specific analogs exhibited significant activity in animal models of depression, suggesting a pathway for further development into clinically viable antidepressants .
Comparative Analysis Table
| Application Area | Potential Impact | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Neuroprotection and antidepressant effects | Active research ongoing |
| Pharmaceutical Development | Intermediate for CNS-targeting drugs | Established |
| Chemical Biology | Ligand interactions and enzyme inhibition | Promising early results |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
a. O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2361925-80-4)
- Key Difference : The (5S) configuration instead of (5R) alters spatial orientation, impacting binding affinity in chiral environments.
- Molecular Formula : Identical (C13H24N2O4) but distinct NMR and crystallographic profiles due to stereochemistry .
b. (2R,5S)-1-tert-butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS 2411590-87-7)
Ester Group Modifications
a. O1-tert-butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate (Ref: 10-F625802)
- Key Difference : Ethyl ester replaced with methyl, reducing steric bulk and lipophilicity (logP decreases by ~0.5 units).
- Stability : Methyl esters are more prone to hydrolysis under basic conditions compared to ethyl esters .
b. Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 91229-91-3)
- Key Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered) and a ketone group at position 3.
- Reactivity: The oxo group enables nucleophilic additions, whereas the amino group in the target compound supports amide bond formation .
Functional Group Variations
a. (S)-1-TERT-BUTYL 2-ETHYL 5-OXOPIPERIDINE-1,2-DICARBOXYLATE (CAS 1260587-51-6)
- Key Difference: 5-Oxo group replaces the 5-amino group.
- Applications : Suitable for ketone-based reactions (e.g., Grignard additions) but lacks the amine’s nucleophilicity for further derivatization .
b. 1-tert-butyl 2-methyl (2S,5R)-5-(2-oxopropyl)pyrrolidine-1,2-dicarboxylate
Ring Size and Hybrid Structures
a. tert-butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1932413-16-5)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | Not explicitly provided | C13H24N2O4 | 272.34 | (2S,5R) configuration; amino group at C5 |
| O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate | 2361925-80-4 | C13H24N2O4 | 272.34 | (5S) stereoisomer |
| (2R,5S)-1-tert-butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate | 2411590-87-7 | C13H24N2O4 | 272.34 | Dual stereochemical inversion (2R,5S) |
| O1-tert-butyl O2-methyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate | N/A | C12H22N2O4 | 258.31 | Methyl ester at O2; lower lipophilicity |
| Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | 91229-91-3 | C14H23NO5 | 285.34 | Pyrrolidine ring; 5-oxo group |
| (S)-1-TERT-BUTYL 2-ETHYL 5-OXOPIPERIDINE-1,2-DICARBOXYLATE | 1260587-51-6 | C13H21NO5 | 271.31 | 5-Oxo group instead of amino |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry and detect diastereomeric impurities. For example, splitting patterns in the piperidine ring protons (δ 3.0–4.5 ppm) can indicate stereochemical deviations .
- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases resolves enantiomers. Retention time consistency vs. standards validates enantiopurity .
- Polarimetry : Specific optical rotation ([α]D) measurements compare experimental values to literature data (e.g., [α]D = −15° to +30° for similar piperidine derivatives) .
How can researchers address contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer :
Contradictions often arise from subtle variations in reaction conditions or impurities. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design can optimize solvent polarity, base strength, and reaction time .
- Replication Studies : Reproduce protocols with strict control of moisture/oxygen levels (via Schlenk techniques) to assess reproducibility .
- Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to confirm structural assignments and detect trace byproducts .
What strategies are effective for enhancing enantiomeric excess (ee) in the final product?
Q. Methodological Answer :
- Chiral Catalysis : Use asymmetric hydrogenation catalysts like (R)- or (S)-BINAP-Ru complexes to achieve >90% ee .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of intermediates .
- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize racemic mixtures in chiral solvents (e.g., (R)-limonene) to bias crystal formation .
How can computational modeling guide the optimization of reaction pathways for this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps. For example, modeling the tert-butyl group’s steric effects on piperidine ring closure .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal polar aprotic solvents (e.g., THF vs. DMF) for stabilizing intermediates .
- Machine Learning (ML) : Train models on reaction databases to recommend conditions (e.g., temperature, catalysts) for maximizing yield .
What experimental designs are suitable for scaling up synthesis while maintaining stereochemical fidelity?
Q. Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during scale-up. For example, fixed-bed reactors with immobilized catalysts .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling immediate adjustments .
- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., pH, agitation rate) using risk assessment matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
